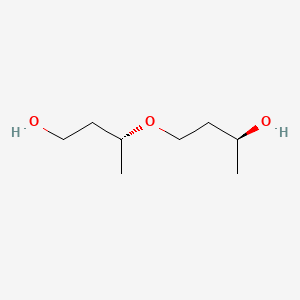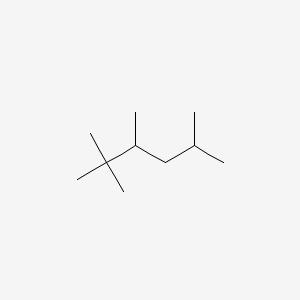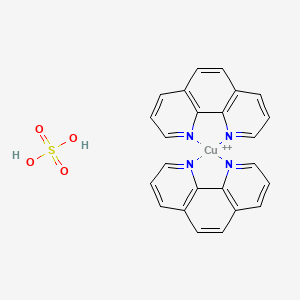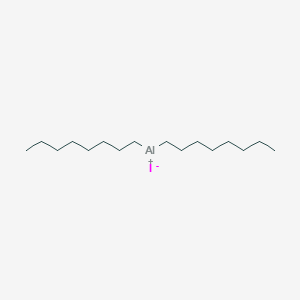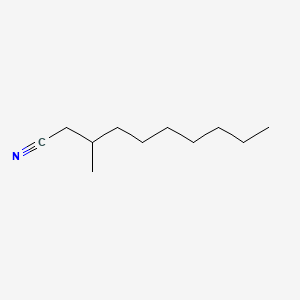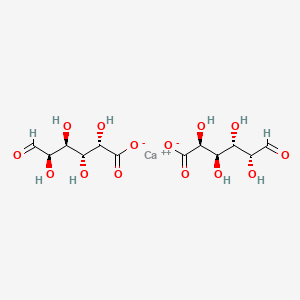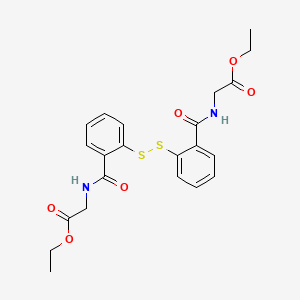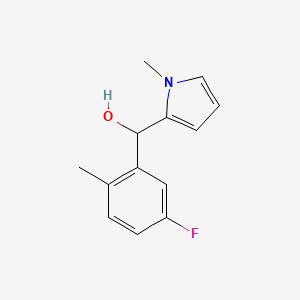
2,5-Dimethylheptyl 4-methyloctyl phthalate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Dimethylheptyl 4-methyloctyl phthalate typically involves the esterification of phthalic anhydride with 2,5-dimethylheptyl alcohol and 4-methyloctyl alcohol . The reaction is usually carried out in the presence of an acid catalyst, such as sulfuric acid, under reflux conditions to ensure complete esterification .
Industrial Production Methods
In industrial settings, the production of this compound follows a similar esterification process but on a larger scale. The reaction mixture is heated and stirred continuously to achieve a high yield of the desired ester. The product is then purified through distillation or recrystallization to remove any unreacted starting materials and by-products .
Análisis De Reacciones Químicas
Types of Reactions
2,5-Dimethylheptyl 4-methyloctyl phthalate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form phthalic acid derivatives.
Reduction: Reduction reactions can convert the ester groups into alcohols.
Substitution: The ester groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Substitution reactions often require nucleophiles like amines or thiols and may be catalyzed by acids or bases.
Major Products Formed
Oxidation: Phthalic acid and its derivatives.
Reduction: Alcohols corresponding to the ester groups.
Substitution: Various substituted phthalates depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2,5-Dimethylheptyl 4-methyloctyl phthalate has several applications in scientific research:
Chemistry: Used as a plasticizer in the synthesis of flexible polymers and materials.
Biology: Studied for its potential effects on biological systems and its role as an endocrine disruptor.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to modify the physical properties of pharmaceutical formulations.
Industry: Widely used in the production of flexible PVC products, coatings, and adhesives.
Mecanismo De Acción
The mechanism of action of 2,5-Dimethylheptyl 4-methyloctyl phthalate involves its interaction with cellular receptors and enzymes. As a plasticizer, it integrates into polymer matrices, increasing their flexibility by reducing intermolecular forces. In biological systems, it may interact with hormone receptors, potentially disrupting endocrine functions .
Comparación Con Compuestos Similares
Similar Compounds
- Diisononyl phthalate (DINP)
- Di(2-ethylhexyl) phthalate (DEHP)
- Diisononyl-cyclohexane-1,2-dicarboxylate (DINCH)
Uniqueness
2,5-Dimethylheptyl 4-methyloctyl phthalate is unique due to its specific alkyl chain structure, which imparts distinct physical and chemical properties. Compared to other phthalates, it may offer improved flexibility and lower volatility, making it suitable for specialized applications .
Propiedades
Número CAS |
85851-76-9 |
|---|---|
Fórmula molecular |
C26H42O4 |
Peso molecular |
418.6 g/mol |
Nombre IUPAC |
2-O-(2,5-dimethylheptyl) 1-O-(4-methyloctyl) benzene-1,2-dicarboxylate |
InChI |
InChI=1S/C26H42O4/c1-6-8-12-21(4)13-11-18-29-25(27)23-14-9-10-15-24(23)26(28)30-19-22(5)17-16-20(3)7-2/h9-10,14-15,20-22H,6-8,11-13,16-19H2,1-5H3 |
Clave InChI |
NXXILHVVOZJPEM-UHFFFAOYSA-N |
SMILES canónico |
CCCCC(C)CCCOC(=O)C1=CC=CC=C1C(=O)OCC(C)CCC(C)CC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


